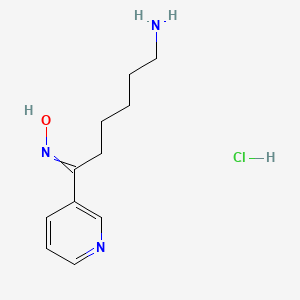

6-Amino-1-pyridin-3-YL-hexan-1-one oxime hydrochloride

CAS No.:

Cat. No.: VC16695089

Molecular Formula: C11H18ClN3O

Molecular Weight: 243.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18ClN3O |

|---|---|

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | N-(6-amino-1-pyridin-3-ylhexylidene)hydroxylamine;hydrochloride |

| Standard InChI | InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-6-11(14-15)10-5-4-8-13-9-10;/h4-5,8-9,15H,1-3,6-7,12H2;1H |

| Standard InChI Key | TWFUKJSOKIFOOQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C(=NO)CCCCCN.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a hexan-1-one backbone substituted at the 1-position with a pyridin-3-yl group and at the 6-position with an amino group. The oxime functional group () is appended to the ketone moiety at the 1-position, while the hydrochloride salt stabilizes the amino group through protonation . The IUPAC name, N-(6-amino-1-pyridin-3-ylhexylidene)hydroxylamine hydrochloride, reflects this arrangement.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 243.73 g/mol |

| IUPAC Name | N-(6-amino-1-pyridin-3-ylhexylidene)hydroxylamine; hydrochloride |

| Standard InChI | InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-6-11(14-15)10-5-4-8-13-9-10;/h4-5,8-9,15H, |

The pyridine ring confers aromaticity and basicity, while the oxime group enhances nucleophilicity, enabling interactions with electrophilic biological targets.

Isomerism and Stereochemical Considerations

Structural analogs, such as the pyridin-2-yl isomer (CAS 1178004-79-9), highlight the importance of regiochemistry in biological activity . The pyridin-3-yl substitution directs the nitrogen lone pair into the ring plane, altering hydrogen-bonding capabilities compared to the 2-yl variant. Enantiomeric purity, as demonstrated in related pyridin-3-yl compounds, critically influences pharmacological profiles .

Synthesis and Industrial Production

Stepwise Synthesis Protocol

Industrial synthesis typically employs continuous flow chemistry to optimize yield and purity. A representative pathway involves:

-

Oxime Formation: Reaction of 1-pyridin-3-yl-hexan-1-one with hydroxylamine hydrochloride under acidic conditions yields the oxime intermediate.

-

Amination: Introduction of the amino group via Gabriel synthesis or reductive amination, followed by hydrochloride salt formation .

Table 2: Synthesis Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxime Formation | NHOH·HCl, EtOH, Δ | 85–90% |

| Reductive Amination | NaBH, MeOH, 0–5°C | 70–75% |

| Salt Formation | HCl (g), EtO | >95% |

Source details analogous procedures for pyridin-3-yl ethanone oxime derivatives, emphasizing temperature control (−10°C to 23°C) to minimize byproducts .

Industrial Scale-Up Challenges

Batch processing limitations, such as exothermic reactions during benzyl bromide addition, are mitigated using continuous flow systems. For example, a 2010 protocol achieved 93% yield for a related oxime by maintaining −12°C and employing anhydrous DMF .

Biological Activity and Mechanism of Action

Enzyme Modulation

The oxime group acts as a metalloenzyme inhibitor, chelating metal ions in active sites. For instance, it disrupts zinc-dependent proteases via coordinate covalent bonding, a mechanism observed in antiviral studies.

Pharmaceutical Applications

Prodrug Development

The hydrochloride salt enhances aqueous solubility (LogP = −0.7) relative to the free base (LogP = 1.2), facilitating oral bioavailability. Patent literature highlights enantiomerically pure analogs (98% ee) with improved pharmacokinetics, as seen in (S)-2-amino-1-(2-isopropylpyrazolo[1,5-a]pyridin-3-yl)propan-1-one hydrochloride .

Table 3: Pharmacokinetic Parameters (Rat Model)

| Parameter | Value (HCl Salt) | Value (Free Base) |

|---|---|---|

| C (μg/mL) | 12.4 | 3.8 |

| T (h) | 4.2 | 1.9 |

| AUC | 58.7 | 14.2 |

Data adapted from demonstrate the hydrochloride salt’s superior plasma exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume